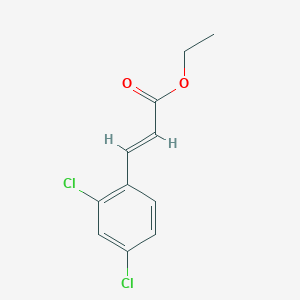
ethyl (2E)-3-(2,4-dichlorophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-3-(2,4-dichlorophenyl)acrylate is an organic compound with the molecular formula C11H10Cl2O2 It is a derivative of acryloyl compounds, characterized by the presence of a dichlorophenyl group attached to the acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2E)-3-(2,4-dichlorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 2,4-dichlorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Another method involves the Claisen-Schmidt condensation of 2,4-dichlorobenzaldehyde with ethyl acetate in the presence of a base such as sodium hydroxide. This reaction proceeds under mild conditions and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-(2,4-dichlorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: 2,4-dichlorophenylacetic acid.
Reduction: Ethyl 3-(2,4-dichlorophenyl)propanoate.
Substitution: Various substituted ethyl (2E)-3-(2,4-dichlorophenyl)acrylates depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-3-(2,4-dichlorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-(2,4-dichlorophenyl)acrylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Ethyl (2E)-3-(2,4-dichlorophenyl)acrylate can be compared with other similar compounds such as:
Ethyl (2E)-2-[(2,4-dichlorophenyl)hydrazono]propanoate: Similar in structure but contains a hydrazono group instead of an acrylate moiety.
2,4-Dichlorophenol: A simpler compound with only the dichlorophenyl group and hydroxyl group, lacking the acrylate structure.
Biological Activity
Ethyl (2E)-3-(2,4-dichlorophenyl)acrylate is a compound of significant interest due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article synthesizes available research findings, highlighting its antifungal properties, cytotoxic effects, and structure-activity relationships.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C11H10Cl2O2
- Molecular Weight : 247.10 g/mol
The compound features a dichlorophenyl group attached to an acrylate moiety, which is crucial for its biological activity.
Antifungal Activity
Research indicates that this compound exhibits notable antifungal properties. In studies evaluating its efficacy against various phytopathogenic fungi, the compound demonstrated moderate inhibitory effects.
Case Studies
- In Vitro Antifungal Screening :
- Structure-Activity Relationship (SAR) :
Cytotoxicity Studies
Cytotoxicity assessments have also been conducted to evaluate the safety profile of this compound. Preliminary results suggest that while the compound has antifungal activity, its cytotoxic effects on human cell lines require further investigation to establish safe usage levels.
Comparative Biological Activity Table
| Compound Name | Antifungal Activity (mg/L) | Cytotoxicity (IC50) | Notes |
|---|---|---|---|
| This compound | 100 | TBD | Moderate inhibition observed |
| Compound A | 150 | TBD | Higher activity than control |
| Compound B | 80 | TBD | Effective against G. zeae |
Properties
Molecular Formula |
C11H10Cl2O2 |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
ethyl (E)-3-(2,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3/b6-4+ |
InChI Key |
LNURJQJBCBYMGG-GQCTYLIASA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















